1-(4-chlorophenyl)-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}cyclopentane-1-carboxamide
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Overview
Description
1-(4-chlorophenyl)-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}cyclopentane-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a chlorophenyl group, a pyrazolyl group, and a cyclopentane carboxamide moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}cyclopentane-1-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 4-chlorobenzaldehyde with 2-methyl-5-pyridin-4-ylpyrazole in the presence of a suitable base to form the corresponding Schiff base. This intermediate is then subjected to cyclization with cyclopentanone under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-chlorophenyl)-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}cyclopentane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]cyclohexane-1-carboxamide
- 1-(4-Chlorophenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]cyclopentane-1-sulfonamide
Uniqueness
1-(4-chlorophenyl)-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}cyclopentane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O/c1-27-19(14-20(26-27)16-8-12-24-13-9-16)15-25-21(28)22(10-2-3-11-22)17-4-6-18(23)7-5-17/h4-9,12-14H,2-3,10-11,15H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZPDLLAPUOVPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=NC=C2)CNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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